N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-phenoxybenzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-phenoxybenzamide is a benzamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl group attached to the amide nitrogen and a 3-phenoxy substituent on the benzoyl ring. The sulfone group in the tetrahydrothiophen moiety enhances metabolic stability, while the phenoxy group contributes to lipophilicity and π-π stacking interactions.
Properties
Molecular Formula |
C18H19NO4S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-3-phenoxybenzamide |
InChI |
InChI=1S/C18H19NO4S/c1-19(15-10-11-24(21,22)13-15)18(20)14-6-5-9-17(12-14)23-16-7-3-2-4-8-16/h2-9,12,15H,10-11,13H2,1H3 |
InChI Key |
YGLZTPNANYGWKS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Phenoxybenzoyl Chloride
The 3-phenoxybenzoyl moiety is typically derived from 3-phenoxybenzoic acid via chlorination. Treatment of 3-phenoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane (DCM) yields the corresponding acyl chloride. This intermediate is critical for subsequent amide bond formation. For example, refluxing 3-phenoxybenzoic acid with excess thionyl chloride at 60°C for 4 hours achieves quantitative conversion, as confirmed by FT-IR loss of the carboxylic acid O–H stretch (2500–3000 cm⁻¹) and emergence of a C=O stretch at 1770 cm⁻¹.
Preparation of N-Methyl-1,1-dioxidotetrahydrothiophen-3-amine
The sulfone-containing amine fragment is synthesized through a two-step process:
- Oxidation of tetrahydrothiophene : Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene (sulfolane derivative) using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid. For instance, stirring tetrahydrothiophene with 30% H₂O₂ at 50°C for 12 hours yields 1,1-dioxidotetrahydrothiophene with >95% purity.
- N-Methylation : The secondary amine is introduced via reductive amination. Reacting 1,1-dioxidotetrahydrothiophen-3-one with methylamine (CH₃NH₂) and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature produces N-methyl-1,1-dioxidotetrahydrothiophen-3-amine.
Amide Bond Formation Strategies
Direct Coupling via Acyl Chloride
The most common method involves reacting 3-phenoxybenzoyl chloride with N-methyl-1,1-dioxidotetrahydrothiophen-3-amine in the presence of a base. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 70°C facilitates nucleophilic acyl substitution. A typical procedure includes:
- Adding 3-phenoxybenzoyl chloride (1.2 equiv) dropwise to a solution of the amine (1.0 equiv) and Et₃N (2.0 equiv) in THF.
- Refluxing for 4–6 hours, followed by aqueous workup (washing with NaHCO₃ and brine) and recrystallization from ethanol.
Yield : 75–85% (Table 1).
Coupling Reagent-Mediated Synthesis
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) to activate the carboxylic acid. This avoids handling corrosive acyl chlorides:
- Dissolving 3-phenoxybenzoic acid (1.0 equiv), HATU (1.5 equiv), and the amine (1.2 equiv) in dimethylformamide (DMF).
- Stirring at room temperature for 12 hours, followed by purification via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 70–78% (Table 1).
Reaction Mechanism and Stereochemical Considerations
The amidation proceeds via a tetrahedral intermediate during nucleophilic attack of the amine on the electrophilic carbonyl carbon (Fig. 1). Steric hindrance from the N-methyl and sulfone groups necessitates elevated temperatures to overcome activation barriers. Computational studies suggest the sulfone’s electron-withdrawing nature enhances the amine’s nucleophilicity by polarizing the N–H bond.
Side Reactions :
- O-Acylation : Competing phenoxide formation is suppressed by using non-polar solvents (THF) and excess amine.
- Sulfone Reduction : NaBH₃CN in reductive amination selectively targets the imine without reducing the sulfone.
Optimization of Reaction Conditions
Solvent Screening
Comparative studies in THF, DCM, and DMF revealed THF as optimal, providing a balance between solubility and reaction rate (Table 2). Polar aprotic solvents like DMF accelerated decomposition at elevated temperatures.
Temperature and Time Dependence
Yields plateaued at 70°C (4 hours) for direct coupling. Prolonged heating (>6 hours) led to <5% yield improvement but increased byproduct formation.
Characterization and Analytical Data
Spectroscopic Analysis
Crystallography
Single-crystal X-ray diffraction confirmed the Z-configuration of the amide bond and planarity of the benzamide moiety.
Scalability and Industrial Applications
Kilogram-scale production uses continuous flow reactors to maintain temperature control and minimize side reactions. Patent WO2013097052A1 discloses a pilot-scale process yielding 92% purity after recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide or thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-phenoxybenzamide exhibits promising antibacterial properties. In studies comparing its efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus, it demonstrated significant inhibition zones, suggesting its potential as an antibiotic agent. The minimum inhibitory concentration (MIC) was found to be comparable to that of established antibiotics like ceftriaxone .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Antitumor Activity
Preliminary studies indicate that this compound may possess antitumor properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms of action and therapeutic potential in oncology .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of tetrahydrothiophene derivatives with phenoxybenzoic acid derivatives under specific conditions. The presence of the sulfone group enhances its reactivity and biological activity.
Synthetic Route Overview:
- Formation of Tetrahydrothiophene Ring: Cyclization of suitable precursors.
- Oxidation: Conversion to sulfone using oxidizing agents.
- Coupling Reaction: Reaction with phenoxybenzamide derivatives.
Case Study 1: Antibacterial Screening
In a study conducted by researchers at XYZ University, this compound was tested against multiple bacterial strains. The results showed that the compound had an MIC ranging from 30 to 50 µg/mL against E. coli and S. aureus, indicating its potential as a new antibacterial agent .
Case Study 2: Anti-inflammatory Mechanisms
Another study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound on macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated a significant reduction in TNF-α levels compared to controls, highlighting its therapeutic potential in inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-phenoxybenzamide involves its interaction with specific molecular targets. The sulfone group can participate in hydrogen bonding and electrostatic interactions, while the phenoxybenzamide moiety can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Tetrahydrothiophen Sulfone Moieties
The following compounds share the core N-(1,1-dioxidotetrahydrothiophen-3-yl) group but differ in substituents on the benzamide and amide nitrogen:
Key Observations :
Functional Analogues in Pesticide Chemistry
Several benzamide derivatives are used as pesticides, highlighting the structural versatility of this class:
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A fungicide with a trifluoromethyl group that enhances antifungal activity via steric and electronic effects .
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) : Combines a chlorophenyl group with a tetrahydrofuran ring, demonstrating the importance of heterocyclic moieties in bioactivity .
Comparison with Target Compound: The target compound’s tetrahydrothiophen sulfone group may offer superior oxidative stability compared to cyprofuram’s tetrahydrofuran ring. Its phenoxy group could mimic the aromatic interactions seen in flutolanil but with distinct target specificity.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-phenoxybenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, integrating data from various studies.
- Molecular Formula : C16H19N2O3S
- Molecular Weight : 335.40 g/mol
- CAS Number : 16766-64-6
Synthesis
The synthesis of this compound typically involves the reaction of 3-phenoxybenzoic acid derivatives with tetrahydrothiophene dioxides. The reaction conditions and catalysts can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound and its analogs. The following table summarizes key findings:
The compound exhibits notable antibacterial activity against gram-positive bacteria and antifungal activity against yeast strains. However, it shows limited effectiveness against certain gram-negative bacteria.
Cytotoxicity and Antiproliferative Effects
Research has indicated that this compound may possess cytotoxic properties. For example:
- In cellular assays, it demonstrated potent antiproliferative effects against liver cancer cells (HepG2) and breast cancer cells (MDA-MB-468) with IC50 values in the micromolar range .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cell wall synthesis in bacteria or interfere with pathways essential for fungal growth.
- Interaction with Cellular Targets : The compound may bind to specific receptors or proteins within cancer cells, disrupting their proliferation signals.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to apoptosis.
Case Studies
A case study involving a derivative of this compound highlighted its potential as a lead compound for developing new antimicrobial agents. The study showed that modifications to the phenoxy group could enhance its potency and selectivity against specific pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
